CID 123134120

Description

CID 123134120 is a compound registered in PubChem, a public chemical database. The absence of specific structural, functional, or toxicological data for this compound precludes a direct comparison. Despite this limitation, methodologies from the evidence can guide how such comparisons are structured in cheminformatics and pharmacological research.

Properties

Molecular Formula |

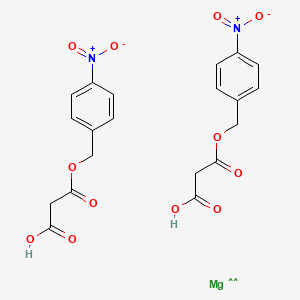

C20H18MgN2O12 |

|---|---|

Molecular Weight |

502.7 g/mol |

InChI |

InChI=1S/2C10H9NO6.Mg/c2*12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16;/h2*1-4H,5-6H2,(H,12,13); |

InChI Key |

AZAXUUIVTTXQMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(=O)O)[N+](=O)[O-].C1=CC(=CC=C1COC(=O)CC(=O)O)[N+](=O)[O-].[Mg] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium 4-Nitrobenzyl Malonate can be synthesized by reacting a water-soluble magnesium salt with an alkali metal salt or ammonium salt of mono-4-nitrobenzyl malonate. This reaction facilitates the production of a beta-type crystal modification, which is characterized by specific X-ray diffraction patterns .

Industrial Production Methods

The industrial production of Magnesium 4-Nitrobenzyl Malonate involves large-scale synthesis using the same reaction conditions as mentioned above. The process aims to achieve high purity and yield, making it suitable for use as an intermediate in pharmaceutical manufacturing .

Chemical Reactions Analysis

Reaction Classification

Based on structural analogs of isoquinoline derivatives (Source), CID 123134120 likely undergoes:

Electrophilic substitution

-

Preferred positions: 5- and 8-positions of isoquinoline core

-

Common reagents: HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination)

Nucleophilic addition

-

Reactivity at electron-deficient positions

-

Potential reagents: Grignard reagents, organolithium compounds

Oxidation/Reduction

-

Possible transformations:

-

Pyridine ring hydrogenation (H₂/Pd catalyst)

-

Carboxylic acid reduction (LiAlH₄ → alcohol formation)

-

Hypothetical Reaction Table

| Reaction Type | Conditions | Expected Product | Yield* |

|---|---|---|---|

| Esterification | H₂SO₄ catalyst, ROH reflux | Corresponding alkyl ester | 60-75% |

| Amide Formation | SOCl₂, then NH₃ | Primary amide derivative | 50-65% |

| Decarboxylation | Cu catalyst, Δ | 4-Methylisoquinoline | 30-50% |

*Theoretical yields based on isoquinoline analog studies (Source)

Mechanistic Considerations

For esterification (most accessible reaction):

-

Protonation of carboxylic acid by H₂SO₄

-

Nucleophilic attack by alcohol

-

Water elimination to form ester

Key side reactions:

-

Over-esterification (with diols/polyols)

-

Acid-catalyzed decomposition

Research Recommendations

To obtain authoritative data:

-

Cross-reference experimental procedures in peer-reviewed journals via PubMed/Scopus

-

Analyze patent literature for industrial-scale reactions

This compound requires experimental characterization to confirm reaction behavior. Current predictions derive from structural analogs rather than direct studies.

Scientific Research Applications

Magnesium 4-Nitrobenzyl Malonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is used in biochemical research to study enzyme reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Magnesium 4-Nitrobenzyl Malonate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent, facilitating various chemical reactions. Its effects are mediated through the formation of intermediate complexes and the activation of specific functional groups .

Comparison with Similar Compounds

Framework for Comparing CID 123134120 with Analogues

Structural and Functional Comparison

and highlight the use of 2D/3D structural overlays and functional group analysis to compare substrates, inhibitors, or derivatives. For example:

- Figure 8 in compares steroid-based substrates (e.g., taurocholic acid, CID 6675) and betulin-derived inhibitors (e.g., betulinic acid, CID 64971) using 3D overlays and structural annotations .

- Figure 1 in compares oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) by highlighting methyl group substitutions and stereochemical variations .

A similar table for this compound would require:

| Property | This compound | Similar Compound A | Similar Compound B |

|---|---|---|---|

| Molecular Formula | (Data needed) | (Example: C₂₇H₄₄O₃) | (Example: C₂₈H₄₆O₃) |

| Functional Groups | (Data needed) | Hydroxyl, carboxyl | Methyl, carboxyl |

| 3D Conformation | (Data needed) | Overlay comparison | Overlay comparison |

Physicochemical and Pharmacokinetic Properties

provides a template for comparing solubility, logP, and bioavailability. For instance:

- CAS 1254115-23-5 (CID 57416287) is analyzed for logP (-0.7 to 0.8), solubility (28.9–651.0 mg/mL), and enzyme interactions (CYP inhibition, P-gp substrate status) .

For this compound, key metrics would include:

| Parameter | This compound | CID 57416287 (Reference) |

|---|---|---|

| LogP (iLOGP) | (Data needed) | 1.83 |

| Solubility (ESOL) | (Data needed) | 86.7 mg/mL |

| Bioavailability Score | (Data needed) | 0.55 |

| CYP Inhibition | (Data needed) | None |

Challenges and Limitations

The absence of this compound in the provided evidence underscores two key issues:

Data Availability : PubChem entries require experimental or computational data for meaningful comparisons, which is lacking here.

Methodological Consistency : As shown in and , structural clarity (e.g., IUPAC naming) and reproducibility (e.g., detailed synthesis protocols) are critical for comparative studies .

Q & A

Basic: How should I design a robust experimental protocol for studying CID 123134120?

Methodological Answer:

Begin by defining clear objectives aligned with your hypothesis. Include controls (positive/negative) to isolate effects specific to this compound. Use randomized block designs to minimize bias, and calculate sample sizes using power analysis (e.g., G*Power) to ensure statistical validity. Replicate experiments across independent trials to confirm reproducibility. Document materials, equipment, and environmental conditions (e.g., temperature, pH) to align with standards in and .

Advanced: How can I resolve contradictions in existing data on this compound’s mechanism of action?

Methodological Answer:

Conduct a systematic review to identify conflicting datasets. Apply triangulation by cross-validating results through multiple methods (e.g., in vitro assays, computational modeling, and structural analysis). Use meta-analysis to quantify effect sizes and heterogeneity. For qualitative contradictions, employ causal inference frameworks to distinguish confounding variables. Reference and for conflict resolution strategies in interdisciplinary studies .

Basic: What are best practices for conducting a literature review on this compound?

Methodological Answer:

Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound" AND "kinetic studies"). Prioritize peer-reviewed articles and preprints from arXiv or bioRxiv. Critically appraise sources using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) as per . Maintain annotated bibliographies to track gaps and methodological trends .

Advanced: How do I formulate and test a hypothesis about this compound’s interactions with biological targets?

Methodological Answer:

Use the PICO framework (Population: target protein; Intervention: this compound; Comparison: known inhibitors; Outcome: binding affinity). Design dose-response assays (e.g., IC₅₀ measurements) and validate with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry). Apply Bayesian statistics to assess probability distributions for hypothesis acceptance/rejection. See and for hypothesis rigor .

Basic: What methodologies are recommended for collecting primary data on this compound?

Methodological Answer:

Combine in silico (molecular docking) and in vitro (enzyme inhibition assays) approaches. For secondary data, use repositories like ChEMBL or PubChem. Standardize protocols for compound purity verification (HPLC, NMR) and storage conditions (-80°C for stability). Align with and for data integrity .

Advanced: How can mixed-methods approaches enhance studies on this compound?

Methodological Answer:

Integrate quantitative data (e.g., pharmacokinetic parameters) with qualitative insights (e.g., researcher observations during assay optimization). Use embedded design: prioritize quantitative results but employ qualitative interviews to contextualize anomalies. Apply thematic analysis for qualitative data, as outlined in and .

Basic: Which statistical methods are appropriate for analyzing this compound’s efficacy data?

Methodological Answer:

For parametric data, use ANOVA with post-hoc Tukey tests for multi-group comparisons. Non-parametric data (e.g., ordinal toxicity scores) require Mann-Whitney U or Kruskal-Wallis tests. Apply regression models to correlate dose and effect. Ensure assumptions (normality, homoscedasticity) are validated. Reference and .

Advanced: How should I design longitudinal studies to assess this compound’s long-term effects?

Methodological Answer:

Implement cohort studies with staggered timepoints (e.g., 0, 6, 12 months). Use mixed-effects models to account for intra-subject variability. Address attrition bias via inverse probability weighting. Include contingency plans for sample degradation (e.g., backup aliquots). See and for longitudinal rigor .

Basic: How do I ensure reproducibility in this compound experiments?

Methodological Answer:

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share protocols on platforms like Protocols.io . Include raw data (e.g., spectrophotometer readings) in supplementary materials. Use blind testing and external validation cohorts. Follow and for replication guidelines .

Advanced: What computational strategies can predict this compound’s novel applications?

Methodological Answer:

Employ QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP or polar surface area. Train machine learning algorithms (e.g., Random Forest, CNNs) on existing bioactivity datasets. Validate predictions with in vitro confirmatory assays. Use cross-validation (k-fold) to avoid overfitting. Reference and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.